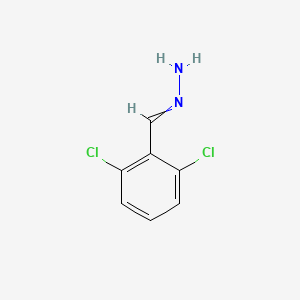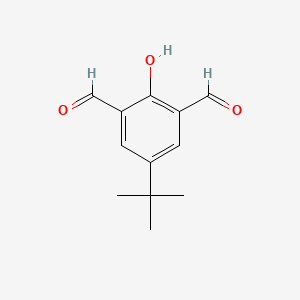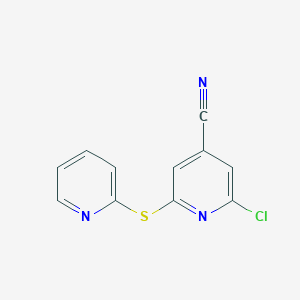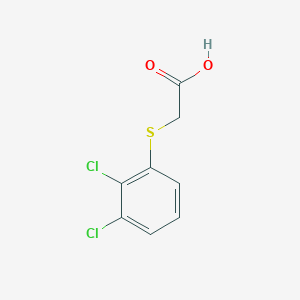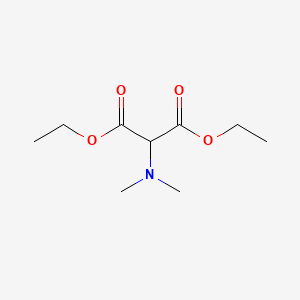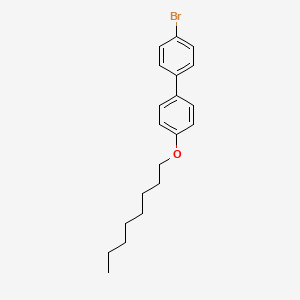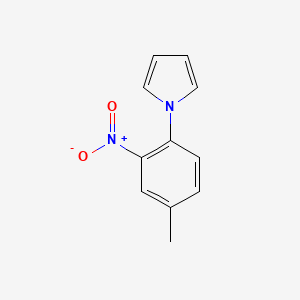![molecular formula C16H10FNO3 B1334727 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione CAS No. 82585-50-0](/img/structure/B1334727.png)
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
The compound "2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of isoindoline-1,3-dione, which is a structural motif found in various compounds with diverse biological and chemical properties. The presence of a fluorophenyl group suggests potential for unique interactions due to the electronegative fluorine atom.
Synthesis Analysis
The synthesis of isoindoline derivatives typically involves the formation of the isoindoline ring system, which can be achieved through various synthetic routes. For example, the synthesis of 2-(4-ethoxyphenyl)isoindoline-1,3-dione was achieved and characterized by X-ray single-crystal diffraction, indicating that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is characterized by the dihedral angle between the isoindoline and the substituent phenyl rings. For instance, in the case of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, the dihedral angle is 55.69(7)°, suggesting a non-planar structure . This non-planarity could influence the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
Isoindoline derivatives exhibit interesting reactivity patterns, often influenced by the substituents attached to the isoindoline core. For example, the presence of a hydroxyphenylthio unit in certain isomers can lead to dual-fluorescence properties and selective emission changes upon interaction with metal ions like aluminium . This suggests that the fluorophenyl derivative may also exhibit unique reactivity, particularly in the presence of specific ions or under certain environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives can vary widely depending on the substituents. The fluorescence behavior of these compounds, for example, can be highly dependent on solvent polarity and temperature, as seen in the study of 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione . The crystal and molecular structure, including hydrogen bonding patterns, also play a significant role in the physical properties, as demonstrated by the intermolecular C–H···O hydrogen bonds generating chains in the crystal structure of 2-(2-fluoro-4-hydroxybenzyl)isoindoline-1,3-dione .
Wissenschaftliche Forschungsanwendungen
-
Polymer Flooding in Heavy Oil Recovery
- Field : Petroleum Engineering
- Application : Polymer flooding is used for heavy oil recovery .
- Method : Polymers are added to water to lower the water-oil mobility, leading to better sweep efficiency .
- Results : Past laboratory research showed that polymer could increase heavy oil recovery by more than 20% .
-
Detection and Treatment Technology for Perfluorinated Compounds (PFCs)
- Field : Environmental Science
- Application : PFCs are a novel type of environmental pollutant. The detection and treatment of PFCs is a major area of research .
- Method : Various methods such as physical adsorption, microbial degradation, photochemical oxidation, electrochemical oxidation, acoustic oxidation, Fenton oxidation, etc., are used for the treatment of PFCs .
- Results : The review systematically analyzes the treatment effects, removal mechanisms, and future directions of various technologies .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRSUULHMUPCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384650 | |
| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
82585-50-0 | |
| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

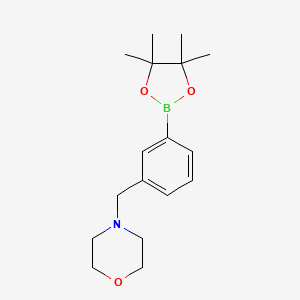
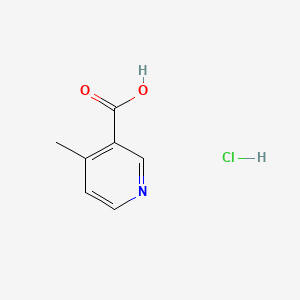
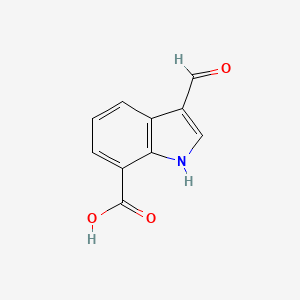

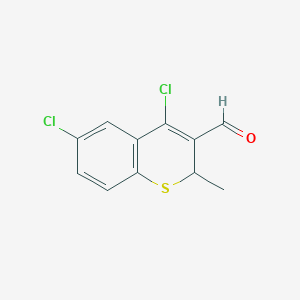
![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
